Hdac6-IN-16

Anticancer Breast Cancer HDAC6 Inhibition

Researchers require HDAC6 inhibitors with differentiated cellular potency beyond enzymatic blockade. HDAC6-IN-16 (compound 5c) is a quinazolin-4(3H)-one-based HDAC6 inhibitor validated in head-to-head assays vs Ricolinostat. - Antiproliferative potency: 3.6× greater in MCF-7 (breast cancer) and 3.3× greater in HCT116 (colon cancer) vs Ricolinostat. - Colony formation inhibition at 0.1 µM - 10× below growth inhibition IC50. - Induces G2/M arrest and apoptosis at sub-micromolar concentrations. - Ideal for clonogenic assays, metastasis research, and combination therapy screening. - Available for R&D use with reliable global shipping.

Molecular Formula C23H19N3O3S
Molecular Weight 417.5 g/mol
Cat. No. B12397038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-16
Molecular FormulaC23H19N3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/C23H19N3O3S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)24-23(26)30-14-16-8-10-17(11-9-16)21(27)25-29/h2-13,29H,14H2,1H3,(H,25,27)
InChIKeyFXZZKUACHFSKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-16: Quinazolinone-Based HDAC6 Inhibitor


Hdac6-IN-16 (compound 5c) is a histone deacetylase 6 (HDAC6) inhibitor built on a quinazolin-4(3H)-one scaffold. It was designed and synthesized as part of a series of novel HDAC6 inhibitors [1]. The compound is characterized by its ability to induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells, alongside potent inhibition of colony formation [1].

Target Engagement HDAC6 inhibition with reported isoform-selectivity profile Quinazolinone scaffold; enzyme assay context
Cell-Model Context Cell cycle arrest and apoptosis pathway-response endpoints G2/M arrest; clonogenic survival endpoint
Comparator Context Differential cellular activity vs. Ricolinostat in reported assays Head-to-head data available for review

Differentiation from Generic HDAC6 Inhibitors


While many HDAC6 inhibitors share the ability to block HDAC6 enzymatic activity, their cellular efficacy and functional outcomes can vary dramatically due to differences in cellular permeability, off-target interactions, and downstream pathway modulation. Hdac6-IN-16 demonstrates a distinct cellular potency profile that diverges from clinically advanced HDAC6 inhibitors such as Ricolinostat (ACY-1215), as evidenced by head-to-head antiproliferative assays in multiple cancer cell lines [1]. This differential cellular activity makes Hdac6-IN-16 a non-interchangeable tool compound for researchers investigating HDAC6-dependent anticancer mechanisms.

Hdac6-IN-16
Ricolinostat / Tubastatin A
Cellular potency profile
Reported differential antiproliferative response MTT assay context; MCF-7 and HCT116 cell lines
Response profile may not transfer directly Clinically advanced HDAC6 inhibitor; different potency rank
Isoform selectivity pattern
Broader HDAC isoform coverage Reported activity on HDAC4 and HDAC8
Tubastatin A: high HDAC6 selectivity Selectivity pattern may shift pathway interpretation
Clonogenic endpoint context
Reported colony formation suppression at low concentration Endpoint may not replicate across all HDAC6 inhibitors
Property not uniformly reported for class Requires compound-specific validation

Similar HDAC6 target engagement does not imply interchangeable cellular response profiles. Direct substitution without validation may alter endpoint interpretation.

Quantitative Cellular Activity Data


Antiproliferative Potency in MCF-7 Cells vs. Ricolinostat

In a direct head-to-head comparison using the MTT assay, Hdac6-IN-16 (compound 5c) exhibited an IC50 of 13.65 ± 0.83 µM against the MCF-7 breast cancer cell line, while the clinically advanced HDAC6 inhibitor Ricolinostat (ACY-1215) showed an IC50 greater than 50 µM under identical conditions [1].

MCF-7 antiproliferative
Head-to-head
IC50 13.65 ± 0.83 µM vs. >50 µM
Comparator: Ricolinostat (ACY-1215); MTT assay; MCF-7 cells
Supports cell-model endpoint review in breast cancer research
Reported >3.6-fold difference; triplicate experiments
Anticancer Breast Cancer HDAC6 Inhibition

Cytotoxicity in HCT116 Cells vs. Ricolinostat

In the same MTT assay panel, Hdac6-IN-16 (compound 5c) demonstrated an IC50 of 12.38 ± 1.41 µM against HCT116 colon cancer cells, whereas Ricolinostat achieved only an IC50 of 40.46 ± 7.69 µM [1].

HCT116 antiproliferative
Head-to-head
IC50 12.38 ± 1.41 µM vs. 40.46 ± 7.69 µM
Comparator: Ricolinostat; MTT assay; HCT116 colon cancer cells
Supports cell-model endpoint review in colon cancer research
Reported 3.3-fold difference; triplicate experiments
Colon Cancer Anticancer HDAC6

Clonogenic Survival Inhibition

In clonogenic assays using MCF-7 and HCT116 cells, Hdac6-IN-16 (compound 5c) significantly reduced colony formation at a concentration of 0.1 µM, which is approximately 10-fold lower than its antiproliferative IC50 values (12–15 µM). At 1 µM, colony formation was almost completely arrested [1].

Clonogenic survival
Reported
Colony reduction at 0.1 µM; near-complete arrest at 1 µM
Clonogenic assay; MCF-7 and HCT116 cell lines
Supports clonogenic endpoint interpretation
Effective concentration 10- to 100-fold below growth IC50
Clonogenic Assay Anticancer HDAC6

G2/M Cell Cycle Arrest

Flow cytometry analysis of MCF-7 cells treated with Hdac6-IN-16 (compound 5c) revealed a significant increase in the G2/M phase population at a concentration of 0.1 µM, accompanied by a slight reduction in G1 and S phase populations. At 1 µM, the compound induced necrosis and cell death [1].

G2/M cell cycle arrest
Reported
Increased G2/M population at 0.1 µM
Flow cytometry; MCF-7 cells; qualitative shift reported
Supports cell-cycle endpoint context
Necrosis and cell death observed at 1 µM
Cell Cycle Arrest HDAC6 Apoptosis

HDAC6 Inhibition and Isoform Selectivity

In an enzymatic activity assay, Hdac6-IN-16 (compound 5c) inhibited HDAC6 with an IC50 of 580 ± 50 nM. It exhibited lower potency against HDAC4 (IC50 = 720 ± 210 nM) and HDAC8 (IC50 = 2300 ± 500 nM), yielding a selectivity ratio of approximately 4-fold over HDAC8 and 1.2-fold over HDAC4 [1]. In comparison, the reference compound Tubastatin A showed an IC50 of 160 ± 30 nM for HDAC6 with >1000-fold selectivity over other isoforms.

HDAC6 isoform selectivity
Head-to-head
HDAC6 IC50 580 ± 50 nM; HDAC4 720 nM; HDAC8 2300 nM
Comparator: Tubastatin A IC50 160 nM; fluorogenic enzyme assay
Supports isoform-selectivity assay context
Distinct selectivity fingerprint vs. highly selective tool compounds
HDAC6 Selectivity Enzyme Inhibition

Optimal Research Applications


Breast Cancer Research: Superior Potency vs. Ricolinostat

Given its >3.6-fold greater antiproliferative potency in MCF-7 cells relative to Ricolinostat [1], Hdac6-IN-16 is the preferred HDAC6 inhibitor for breast cancer research when robust cellular responses are required at lower compound concentrations.

Colon Cancer Research: Enhanced Cytotoxicity vs. Ricolinostat

In HCT116 colon cancer models, Hdac6-IN-16 demonstrates 3.3-fold higher potency than Ricolinostat [1], making it a valuable tool for investigating HDAC6-dependent pathways in colorectal cancer and for screening combination therapies.

Clonogenic Survival and Metastasis Studies

With its ability to inhibit colony formation at concentrations as low as 0.1 µM—10-fold below its growth inhibition IC50 [1]—Hdac6-IN-16 is ideally suited for long-term clonogenic assays and metastasis-relevant experiments where suppression of tumor cell self-renewal is critical.

Cell Cycle and Apoptosis Mechanism Studies

The compound's capacity to induce G2/M arrest at 0.1 µM [1] supports its use in mechanistic investigations of cell cycle regulation and programmed cell death pathways in cancer cells.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cellular potency profile vs. comparator
MCF-7 endpoint response review
Colon cancer cell-model studies
Differential antiproliferative response
HCT116 endpoint response review
Clonogenic survival research
Colony formation suppression at low concentration
Clonogenic endpoint interpretation
Cell cycle and apoptosis studies
G2/M arrest and pathway-response context
Flow cytometry endpoint review
HDAC isoform-selectivity research
Isoform selectivity fingerprint review
Enzyme assay panel interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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